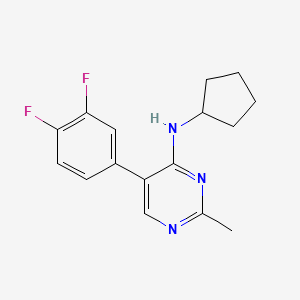
n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a difluorophenyl group, and a methylpyrimidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrimidine core.
Cyclopentyl Group Addition: The cyclopentyl group is added through a Grignard reaction or a similar organometallic reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.
Final Amination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
n-Cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine: Unique due to the presence of both cyclopentyl and difluorophenyl groups.
n-Cyclopentyl-5-phenyl-2-methylpyrimidin-4-amine: Lacks the difluorophenyl group, resulting in different chemical properties.
n-Cyclopentyl-5-(3,4-dichlorophenyl)-2-methylpyrimidin-4-amine: Contains dichlorophenyl instead of difluorophenyl, leading to variations in reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
917896-07-2 |
|---|---|
分子式 |
C16H17F2N3 |
分子量 |
289.32 g/mol |
IUPAC 名称 |
N-cyclopentyl-5-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17F2N3/c1-10-19-9-13(11-6-7-14(17)15(18)8-11)16(20-10)21-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,19,20,21) |
InChI 键 |
BFKUZUSRLFZXRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


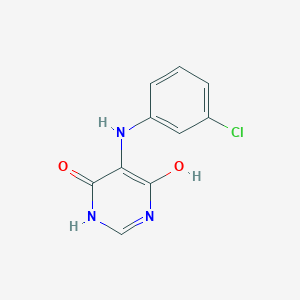

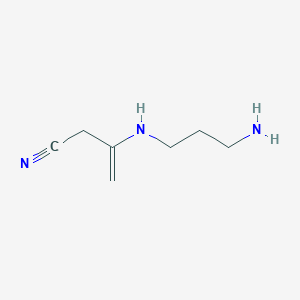
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
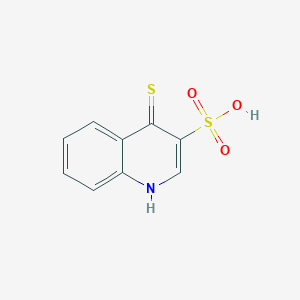
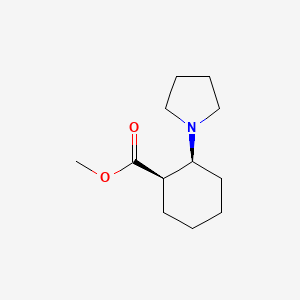

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

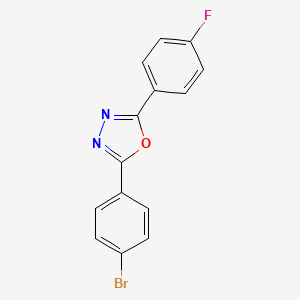
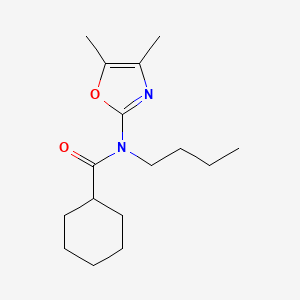
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)

![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
